h-Val-allyl ester p-tosylate

Microwave-Assisted Peptide Synthesis SPPS Orthogonal Deprotection

Standard valine esters (methyl, benzyl, tBu) lack orthogonality, forcing full protection scheme re-engineering for cyclic or branched peptides. H-Val-allyl ester p-tosylate solves this with Pd(0)-labile allyl ester stable to both Fmoc (base) and tBu (acid). - >98% purity after 10 min microwave deprotection - Enables on-resin cyclization without premature cleavage - Air-stable catalyst compatible; eliminates N-allylated byproducts - Stocked at 2-8°C as crystalline solid (mp 117-120°C)

Molecular Formula C15H23NO5S
Molecular Weight 329.4 g/mol
CAS No. 88224-02-6
Cat. No. B555172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-Val-allyl ester p-tosylate
CAS88224-02-6
Synonymsh-Val-allylesterp-tosylate; 88224-02-6; C8H15NO2.C7H8O3S; H-VAL-ALLYLESTERP-TOSYLATE; 7256AH
Molecular FormulaC15H23NO5S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC=C)[NH3+]
InChIInChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1
InChIKeyHSIRKDASFUCGOZ-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

h-Val-allyl ester p-tosylate Overview


h-Val-allyl ester p-tosylate (L-Valine allyl ester p-toluenesulfonate salt, CAS 88224-02-6) is an L-valine derivative where the carboxylic acid is protected as an allyl (OAll) ester, and the α-amine is present as a p-toluenesulfonate (TosOH) salt [1]. This design provides a pre-activated, salt-stabilized monomer for peptide synthesis. With a molecular weight of 329.4 g/mol and a molecular formula of C15H23NO5S [1], the compound is a white to off-white crystalline solid (mp 117-120 °C) that is stored at 2-8 °C . The allyl ester is a cornerstone of the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, enabling true orthogonality—it can be selectively removed under neutral, palladium-catalyzed conditions while Fmoc (base-labile) and tBu (acid-labile) protecting groups remain completely intact [2].

Pre-activated monomer for Fmoc/tBu SPPS
Allyl ester enables selective neutral Pd(0) deprotection
Salt-stabilized for straightforward handling

h-Val-allyl ester p-tosylate: Substitution Risks


Attempting to substitute h-Val-allyl ester p-tosylate with a standard valine methyl ester, benzyl ester, or even a tert-butyl (tBu) ester derivative fundamentally alters the synthetic roadmap and often introduces critical failure points. The allyl ester is the only protecting group in this family that is truly orthogonal to both Fmoc and tBu groups, enabling selective C-terminal deprotection in the presence of acid- and base-labile side-chain protections [1]. While tBu esters require strong acid (TFA) that cleaves the peptide from resin and removes all other acid-labile groups, and benzyl esters require hydrogenolysis that can poison palladium catalysts used in other steps, the allyl ester is removed under mild, neutral, Pd(0)-catalyzed conditions with high selectivity [2]. This orthogonality is not a matter of convenience—it is a strict requirement for on-resin cyclization, fragment condensation, and the synthesis of branched peptides. Using the incorrect valine ester would force a complete re-engineering of the protection scheme, often resulting in lower yields, increased racemization, or complete synthetic failure.

Allyl ester: Pd(0)-labile, neutral conditions
Methyl/ethyl esters: require nucleophiles, may racemize
Orthogonal to Fmoc/tBu groups
Benzyl ester: hydrogenolysis may poison Pd catalysts
Mild, selective deprotection
tBu ester: TFA cleavage removes acid-labile protections

h-Val-allyl ester p-tosylate: Deprotection & Orthogonality Data


Microwave-Assisted Allyl Ester Deprotection

A key differentiator for the allyl ester protecting group is the speed and completeness of its removal under modern microwave-assisted conditions. The allyl ester is quantitatively removed from a solid-phase resin using two 5-minute microwave cycles at 38 °C, achieving a final peptide purity of >98% [1]. This performance is benchmarked against the conventional room-temperature Pd(PPh₃)₄ method, which typically requires several hours under an inert atmosphere and is often incomplete. The data demonstrate that the allyl ester is fully compatible with fast, automated, and oxygen-tolerant deprotection protocols, a significant advantage over benzyl esters which require hydrogenolysis (incompatible with many functional groups) and over methyl esters which require strong nucleophiles or enzymes and often lead to racemization.

Microwave Deprotection
Head-to-head
2×5 min, >98% purity
Supports high-throughput SPPS workflows
Microwave vs. room-temperature Pd(PPh₃)₄
Microwave-Assisted Peptide Synthesis SPPS Orthogonal Deprotection

Open-Flask Allyl Ester Deprotection

The selective removal of the allyl ester group has been further optimized to address common limitations of the standard protocol. A novel, open-flask method using the air-stable Pd(PPh₃)₂Cl₂ catalyst, Meldrum's acid, and triethylsilane (TES-H) achieves high yields of the deprotected carboxylic acid while completely eliminating the formation of N-allylated byproducts, a common issue with traditional Pd(PPh₃)₄ methods [1]. The standard protocol (Pd(PPh₃)₄) is known to suffer from low yields and requires rigorous exclusion of air. This new protocol is also fully compatible with automated peptide synthesizers, demonstrating that the allyl ester group is not a bottleneck but a robust, process-friendly handle.

Open-Flask Protocol
Head-to-head
Eliminates N-allylated byproducts
Improves process robustness
Air-stable Pd(PPh₃)₂Cl₂ catalyst
Peptide Synthesis Deprotection Methodology Process Chemistry

CpRu⁺-Catalyzed Allyl Ester Deprotection

The inherent lability of the allyl ester protecting group is further underscored by its ability to be removed in quantitative yield using a CpRu⁺-based catalyst without the need for additional nucleophiles [1]. This method, while not the standard for SPPS, provides a powerful benchmark: it demonstrates that the allyl ester can be cleaved with near-perfect efficiency under mild, catalytic conditions, a feat not possible with tBu esters (which require strong acid) or benzyl esters (which require hydrogen). This high substrate/catalyst ratio and operational simplicity highlight the fundamental advantage of the allyl ester's reactivity profile.

CpRu⁺ Catalysis
Class-level
Quantitative yield
Demonstrates high deprotection potential
Solution-phase; not standard SPPS
Catalysis Green Chemistry Peptide Deprotection

Orthogonality to Fmoc Deprotection

A critical functional requirement for any building block in Fmoc-SPPS is its stability during repetitive piperidine-mediated Fmoc removal cycles. Studies on related allyl-protected systems confirm that the allyl ester is completely stable under these standard basic conditions, while the Fmoc group is quantitatively removed [1]. This is not an assumption but a verified property: the allyl ester resists nucleophilic attack by piperidine, ensuring that the C-terminal protection remains in place throughout the entire chain assembly process. In contrast, methyl and ethyl esters are often susceptible to partial cleavage or transesterification under these conditions, leading to sequence deletions and low-purity crude products.

Fmoc Orthogonality
Class-level
Stable in 20% piperidine/DMF
Essential for Fmoc-SPPS orthogonality
Verified on related allyl systems
Orthogonal Protection Fmoc-SPPS Peptide Chemistry

h-Val-allyl ester p-tosylate: Application Scenarios


On-Resin Cyclization and Lactam Bridge Formation

The quantitative microwave-assisted deprotection data (>98% purity in 10 min) directly supports the use of h-Val-allyl ester p-tosylate in the synthesis of cyclic peptides [1]. The allyl ester allows for the selective exposure of the valine C-terminus while the peptide remains attached to the solid support via an acid-labile linker. This enables highly efficient on-resin cyclization, a key step for improving metabolic stability and biological activity of peptide therapeutics.

Automated High-Throughput Peptide Library Synthesis

The demonstrated compatibility of the allyl ester with open-flask, air-stable catalyst systems and its rapid, high-yield deprotection profile makes h-Val-allyl ester p-tosylate an ideal building block for automated, high-throughput synthesis of peptide libraries [2]. The elimination of N-allylated byproducts ensures high crude purities, reducing the need for extensive downstream purification and accelerating discovery workflows.

Peptide Conjugates and Branched Architectures

The complete orthogonality of the allyl ester to Fmoc and tBu protecting groups, as validated by stability studies [3], enables the construction of complex, branched peptide architectures. After Fmoc-SPPS chain assembly, the allyl ester on a valine residue can be selectively removed, creating a unique nucleophilic handle for the attachment of fluorophores, lipids, carbohydrates, or other peptide chains, all without compromising other protecting groups.

Application
Selection Property
Validation Focus
On-resin cyclization studies
Orthogonal C-terminal deprotection
Cyclization efficiency and crude purity
Automated SPPS library synthesis
Rapid, byproduct-free deprotection
Crude purity and throughput
Branched peptide and conjugate synthesis
Complete orthogonality to Fmoc/tBu
Site-specific conjugation efficiency

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